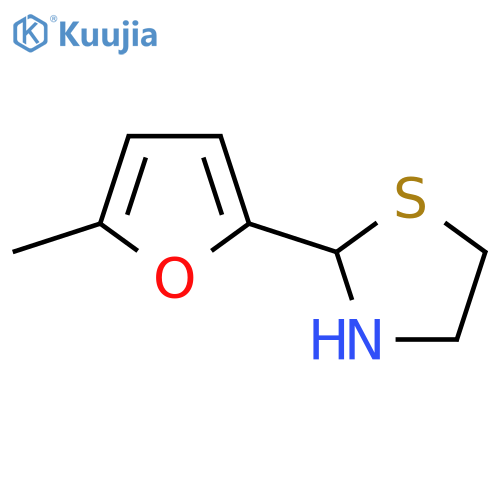Cas no 51859-75-7 (2-(5-methylfuran-2-yl)-1,3-thiazolidine)

51859-75-7 structure
商品名:2-(5-methylfuran-2-yl)-1,3-thiazolidine
2-(5-methylfuran-2-yl)-1,3-thiazolidine 化学的及び物理的性質
名前と識別子
-
- Thiazolidine, 2-(5-methyl-2-furanyl)-
- 2-(5-methylfuran-2-yl)-1,3-thiazolidine
- 51859-75-7
- 2-(5-Methylfuran-2-yl)thiazolidine
- starbld0009169
- AKOS011421113
- F8882-8364
- 2-(5-methyl-2-furyl)thiazolidine
- GEJXHGKDMFKNGG-UHFFFAOYSA-N
-
- インチ: InChI=1S/C8H11NOS/c1-6-2-3-7(10-6)8-9-4-5-11-8/h2-3,8-9H,4-5H2,1H3
- InChIKey: GEJXHGKDMFKNGG-UHFFFAOYSA-N
- ほほえんだ: CC1=CC=C(O1)C2NCCS2
計算された属性
- せいみつぶんしりょう: 169.05623
- どういたいしつりょう: 169.05613515g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 142
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 50.5Ų
じっけんとくせい
- PSA: 25.17
2-(5-methylfuran-2-yl)-1,3-thiazolidine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | M179746-500mg |
2-(5-Methylfuran-2-yl)-1,3-thiazolidine |
51859-75-7 | 500mg |
$ 320.00 | 2022-06-04 | ||
| TRC | M179746-100mg |
2-(5-Methylfuran-2-yl)-1,3-thiazolidine |
51859-75-7 | 100mg |
$ 95.00 | 2022-06-04 | ||
| Life Chemicals | F8882-8364-1g |
2-(5-methylfuran-2-yl)-1,3-thiazolidine |
51859-75-7 | 95%+ | 1g |
$353.0 | 2023-09-05 | |
| Life Chemicals | F8882-8364-0.5g |
2-(5-methylfuran-2-yl)-1,3-thiazolidine |
51859-75-7 | 95%+ | 0.5g |
$335.0 | 2023-09-05 | |
| Life Chemicals | F8882-8364-0.25g |
2-(5-methylfuran-2-yl)-1,3-thiazolidine |
51859-75-7 | 95%+ | 0.25g |
$318.0 | 2023-09-05 | |
| Life Chemicals | F8882-8364-2.5g |
2-(5-methylfuran-2-yl)-1,3-thiazolidine |
51859-75-7 | 95%+ | 2.5g |
$706.0 | 2023-09-05 | |
| TRC | M179746-1g |
2-(5-Methylfuran-2-yl)-1,3-thiazolidine |
51859-75-7 | 1g |
$ 500.00 | 2022-06-04 | ||
| Life Chemicals | F8882-8364-10g |
2-(5-methylfuran-2-yl)-1,3-thiazolidine |
51859-75-7 | 95%+ | 10g |
$1483.0 | 2023-09-05 | |
| Life Chemicals | F8882-8364-5g |
2-(5-methylfuran-2-yl)-1,3-thiazolidine |
51859-75-7 | 95%+ | 5g |
$1059.0 | 2023-09-05 |
2-(5-methylfuran-2-yl)-1,3-thiazolidine 関連文献
-
Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958
-
Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589
-
Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191
-
Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096
-
Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148
51859-75-7 (2-(5-methylfuran-2-yl)-1,3-thiazolidine) 関連製品
- 51859-60-0(2-(furan-2-yl)-1,3-thiazolidine)
- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)
- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)
- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)
- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)
- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)
- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)
- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)
- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)
- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)
推奨される供給者
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量
